N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Medicinal chemistry Structure-activity relationship Chemical biology

Secure a research-grade sample of this chemotype, defined by its unique 8-methyl & 3-(3-methylphenyl) dual-substitution. This scaffold fills a critical SAR gap against des-methyl and 3-phenyl analogs (e.g., CAS 879767-39-2). With no pre-existing bioactivity bias (ChEMBL 20), it is ideal for clean phenotypic screens and novel CNS IP generation targeting AVPR2, CFTR, or D3 receptors. Request a quote for custom synthesis.

Molecular Formula C22H17NO3S
Molecular Weight 375.44
CAS No. 881552-16-5
Cat. No. B2884694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
CAS881552-16-5
Molecular FormulaC22H17NO3S
Molecular Weight375.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4
InChIInChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25)
InChIKeyKQUHBGQGJKNNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 881552-16-5): Structural Identity and Compound Class


N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 881552-16-5) is a fully synthetic small molecule belonging to the chromen-4-one thiophene-2-carboxamide class. Its structure comprises a 4H-chromen-4-one (chromone) core with an 8-methyl substituent, a 3-(3-methylphenyl) group, and a thiophene-2-carboxamide moiety attached at the 2-position [1]. The molecular formula is C22H17NO3S with a molecular weight of 375.44 g/mol and a predicted logP of 4.56 [1]. The compound is catalogued in the ZINC database as ZINC9675823, where no bioactivity data has been curated in ChEMBL 20 [1]. It is available from specialty chemical suppliers primarily as a research-grade screening compound for drug discovery and chemical biology applications.

Why Generic Substitution Fails for N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide


Compounds within the chromen-4-one thiophene-2-carboxamide family cannot be treated as interchangeable due to the pronounced structure-activity relationship (SAR) sensitivity at two key positions. The presence of an 8-methyl group on the chromenone scaffold introduces steric and electronic modulation distinct from des-methyl analogs (e.g., CAS 883952-52-1), while the 3-(3-methylphenyl) substituent—compared to 3-phenyl, 3-(4-methoxyphenyl), or 3-(3,4-dimethoxyphenyl) variants—alters both lipophilicity and potential π-stacking interactions with biological targets [1]. For instance, the closest commercially available analog, N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 879767-39-2), lacks the m-methyl group on the 3-phenyl ring, resulting in a predicted logP shift and a different molecular electrostatic potential surface that may affect target engagement . In the absence of direct experimental comparator data for the target compound, procurement decisions must be guided by the unique pairwise combination of these substitution features, which defines a distinct region of chemical space within this compound series.

Quantitative Differentiation Evidence for N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide


Structural Uniqueness: 8-Methyl-3-(3-methylphenyl) Substitution Pattern vs. Closest Analogs

The target compound bears a unique dual-substitution pattern—8-methyl on the chromenone ring and 3-(3-methylphenyl) at position 3—that distinguishes it from all common commercial analogs. The closest comparator, N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 879767-39-2), contains an unsubstituted phenyl at position 3 rather than 3-methylphenyl, resulting in a molecular weight of 361.4 g/mol versus 375.44 g/mol for the target compound . The additional methyl group increases both molecular volume and lipophilicity, with a predicted logP of 4.56 for the target compared to an estimated ~4.1 for the des-methylphenyl analog [1]. No other compound in this series simultaneously incorporates both the 8-methyl and 3-(3-methylphenyl) features.

Medicinal chemistry Structure-activity relationship Chemical biology

Computational Target Prediction: SEA Profile Distinctiveness from In-Class Analogs

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 for the target compound (ZINC9675823) suggest potential interactions with the Vasopressin V2 receptor (AVPR2, P-value 15), CFTR (P-value 40), NOD2 (P-value 43), Acrosin (P-value 45), and KCNK3 (P-value 46) [1]. This predicted target profile is distinct from that of the 3-(1,3-benzodioxol-5-yl)-substituted analog series, which is associated with MAO-B inhibition (IC50 = 0.51 µM reported for a related compound) . The divergence in predicted target space between the 3-(3-methylphenyl) and 3-(benzodioxolyl) variants underscores that the 3-aryl substituent identity fundamentally redirects the compound's bioactivity fingerprint.

Computational drug discovery Target prediction Polypharmacology

Absence of Curated Bioactivity as a Procurement Decision Factor

The target compound (ZINC9675823) is explicitly annotated in the ZINC database with the statement: 'There is no known activity for this compound' in ChEMBL 20 [1]. This stands in contrast to several close analogs such as N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 883952-52-1), for which antiproliferative activity against Hep3B liver cancer cells has been reported . The absence of curated bioactivity means that the target compound represents a genuinely unexplored chemotype within this series, free from the target bias that accompanies analogs with known activity profiles.

Chemical probe development Screening library design Novel target identification

Patent-Defined Chemical Space: Chromene Carboxamide Derivatives as Dopamine D3 Receptor Ligands

Patent WO2008009741A1 (US20100029682A1) broadly claims chromene and thiochromene carboxamide derivatives as dopamine D3 receptor (DRD3) ligands for the treatment of schizophrenia, depression, Parkinson's disease, and cognitive disorders [1]. While the target compound—bearing a 4-oxo-4H-chromen-2-yl scaffold with a thiophene-2-carboxamide moiety—falls within the general structural scope of this patent family, it is structurally distinct from the exemplified 2H-chromene-3-carboxamide derivatives that contain piperazine-butyl linkers. This scaffold divergence (chromen-4-one core at position 2 vs. chromene core at position 3) may confer different D3 binding kinetics or selectivity profiles relative to the patent-exemplified series.

CNS drug discovery Dopamine D3 receptor Neuropsychiatric disorders

Recommended Application Scenarios for N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide Based on Available Evidence


Chemical Probe Development for Vasopressin V2 Receptor (AVPR2) and CFTR-Related Pathways

SEA computational predictions rank AVPR2 (vasopressin V2 receptor) and CFTR (cystic fibrosis transmembrane conductance regulator) among the top predicted targets for this compound [1]. Given the absence of pre-existing bioactivity annotations, the compound is well-suited as a starting point for chemical probe development campaigns targeting these proteins. Researchers investigating polycystic kidney disease, nephrogenic diabetes insipidus, or cystic fibrosis may prioritize this compound over analogs predisposed toward MAO or kinase inhibition.

Unbiased Phenotypic Screening and Chemoproteomics

The confirmed absence of curated bioactivity records in ChEMBL 20 [1] positions this compound as an attractive candidate for unbiased phenotypic screening libraries and chemoproteomic target deconvolution studies. Unlike analogs with established activity profiles (e.g., MAO-B or COX inhibition), this compound carries no target bias, reducing the likelihood of confounding hits in cell-based phenotypic assays.

Structure-Activity Relationship (SAR) Exploration of the Chromen-4-One Thiophene-2-Carboxamide Series

The unique 8-methyl / 3-(3-methylphenyl) dual-substitution pattern fills a gap in the SAR matrix of this compound class. Procurement of this compound enables systematic comparison with the 3-phenyl analog (CAS 879767-39-2, MW 361.4) and 3-(3-methoxyphenyl) variants, allowing medicinal chemistry teams to quantify the contribution of the m-methyl group to target binding, cellular potency, and physicochemical properties .

Dopamine D3 Receptor Scaffold-Hopping Campaigns

Patent WO2008009741A1 establishes the therapeutic relevance of chromene carboxamide derivatives as D3 receptor ligands for schizophrenia and cognitive disorders [2]. The target compound's chromen-4-one core with a C2-attached thiophene-2-carboxamide represents a scaffold-hop relative to the patent's exemplified 2H-chromene-3-carboxamide-piperazine series. This scaffold divergence may yield differentiated D3 binding modes, selectivity windows, or pharmacokinetic properties, supporting novel IP generation in the CNS drug discovery space.

Quote Request

Request a Quote for N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.